2-(6-oxopyridazin-1(6H)-yl)propanoic acid

Übersicht

Beschreibung

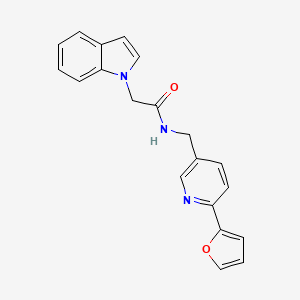

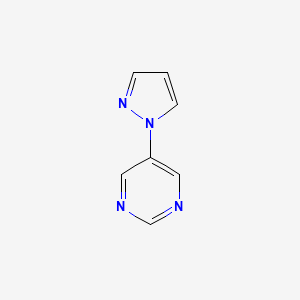

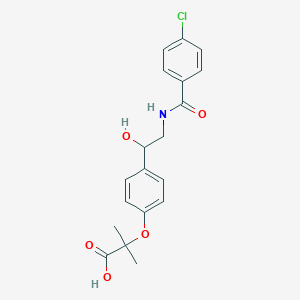

“2-(6-oxopyridazin-1(6H)-yl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 . It is available for research use and can be custom synthesized .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H8N2O3 . The compound contains a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

- Antioxidant Assays : Studies on antioxidants, including the ABTS/PP decolorization assay, provide insights into the reaction pathways of antioxidant capacity. Certain antioxidants can form coupling adducts with radicals, undergoing further oxidative degradation. This research highlights the specificity and relevance of oxidation products in antioxidant assays, suggesting a nuanced application in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Pharmacological and Industrial Importance of Biomass-Derived Compounds

- Drug Synthesis : Levulinic acid, derived from biomass, shows potential in drug synthesis due to its carbonyl and carboxyl functional groups. This flexibility in drug synthesis, cost reduction, and cleaner reaction processes indicate the relevance of biomass-derived compounds in medicine. The review emphasizes the application of levulinic acid in cancer treatment, medical materials, and other fields, suggesting a framework for the potential utility of related compounds (Zhang et al., 2021).

Enzyme-mediated Degradation and Treatment of Organic Pollutants

- Enzymatic Remediation : The use of enzymes, along with redox mediators, for the degradation of organic pollutants presents a viable approach to wastewater treatment. This method enhances the degradation efficiency of recalcitrant compounds significantly, highlighting the potential of enzyme-based systems in environmental remediation. The role of various enzymes and redox mediators in enhancing substrate range and degradation efficiency offers a glimpse into the application of biochemical methods for treating pollutants (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

2-(6-oxopyridazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5(7(11)12)9-6(10)3-2-4-8-9/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKDXWSLVZHZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)